molecular formula C23H20N2O4S B2941959 N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895447-31-1

N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No. B2941959
CAS RN: 895447-31-1
M. Wt: 420.48
InChI Key: JNPNOGIMBPHFJS-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that contains a benzoxazole moiety. Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .


Synthesis Analysis

Benzoxazole derivatives can be synthesized using various methods. For instance, a series of novel new 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)sulfonyl)benzo[d]oxazole derivatives were synthesized using 2-(benzo[d]oxazol-2-ylsulfonyl)acetonitrile and readily available aromatic carboxylic acids . Another method involves the synthesis of 2-substituted benzoxazole derivatives from 2-(benzo[d]oxazol-2-yl) aniline .


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving benzoxazole derivatives can be complex and varied. For instance, benzoxazole derivatives can undergo electrophilic substitution, cyclization, reduction, and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be determined using various techniques. For instance, the melting point can be determined experimentally . The IR spectrum can provide information about the functional groups present in the molecule .

Scientific Research Applications

Inhibition of Matrix Metalloproteinases (MMPs)

Compounds that combine benzisothiazole and 4-thiazolidinone frameworks, such as the ones described by Incerti et al. (2018), have been designed and synthesized to verify their effectiveness in affecting the inflammatory/oxidative process. These compounds have shown appreciable anti-inflammatory and potential wound healing effects by inhibiting MMP-9 at nanomolar levels, suggesting that N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-tosylpropanamide could also serve as a candidate for the development of new anti-inflammatory or wound healing agents due to its structural similarity (Incerti et al., 2018).

Antiproliferative Activity Against Cancer Cell Lines

Stefely et al. (2010) reported on the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which inhibited cancer cell growth, indicating that similar structures could have utility in cancer research, specifically in developing new antiproliferative agents against cancer cell lines. The synthesis approach and the observed structure-activity relationship (SAR) could provide a blueprint for exploring the therapeutic potential of this compound in oncology (Stefely et al., 2010).

PPARgamma Agonists for Antidiabetic Activity

The work by Cobb et al. (1998) on N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists highlights the design and synthesis of compounds with antidiabetic activity. Given the role of PPARgamma agonists in managing type 2 diabetes through improving insulin sensitivity, research into similar compounds like this compound could open new avenues for the treatment of diabetes (Cobb et al., 1998).

Herbicide Development

The study on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide by Viste et al. (1970) represents a class of benzamides with herbicidal activity, indicating the potential application of similar structures in developing new herbicides. This suggests that this compound could be researched for agrichemical applications, specifically as a novel herbicide (Viste et al., 1970).

Mechanism of Action

Future Directions

The future research in this field could focus on synthesizing new benzoxazole derivatives with improved biological activities. There is also a need for more in-depth studies to understand the mechanism of action of these compounds . The development of new synthetic methods could also be a promising area of research .

properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPNOGIMBPHFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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